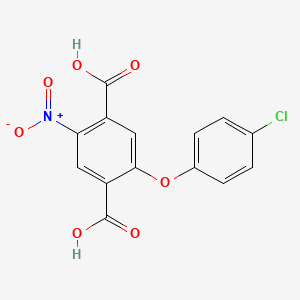
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-(morpholin-4-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H17N3O5 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile is 319.11682065 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Enaminonitriles, including compounds structurally related to "2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile," have been utilized in heterocyclic synthesis to produce 1,3-diaryl-4-aminopyrazole derivatives through condensation and cyclization reactions. These compounds show promise in medicinal chemistry due to their potential biological activities (H. Y. Medrasi, M. Al-Sheikh, & A. M. Salaheldin, 2013).
- Stereoselective synthesis of (Z)-acrylonitrile derivatives has been achieved, showing significant potential in the development of bioactive molecules. The synthesis pathway includes Knoevenagel condensation and has highlighted the importance of the morpholine and nitrophenyl groups in achieving high yield and selectivity (M. Parveen et al., 2014).
Potential Therapeutic Applications
- Some studies have focused on the synthesis of compounds like "2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile" for their potential therapeutic applications. For instance, the synthesis of gefitinib, a notable cancer treatment drug, involves intermediates structurally similar to the subject compound, highlighting its relevance in the synthesis of clinically important molecules (Bo Jin et al., 2005).
Material Science Applications
- In materials science, the structural motifs present in "2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile" have been explored for creating novel polymeric materials. For example, copolymers incorporating acrylonitrile units have been investigated for their thermoresponsive properties and potential applications in smart materials and sensors (T. Eggenhuisen et al., 2008).
Chemical Sensing
- The compound's structural framework has also been investigated in the context of chemical sensing, where derivatives have been developed as fluorescent probes for the detection of heavy metals such as mercury. This application underscores the versatility and potential utility of such compounds in environmental monitoring and safety assessments (Aizhi Wang et al., 2015).
Properties
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-14-7-12(13(18(19)20)8-15(14)22-2)11(9-16)10-17-3-5-23-6-4-17/h7-8,10H,3-6H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEBVCBMERHHSZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CN2CCOCC2)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/N2CCOCC2)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)
![2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5516184.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5516239.png)
